LY302148

5-HT1F receptor GTPγS binding functional potency

LY302148 (5-fluoro-3-[1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinyl]-1H-indole) is a synthetic small-molecule 5-HT1F receptor ligand developed by Eli Lilly and Co. that behaves as a partial agonist relative to the endogenous full agonist serotonin (5-HT).

Molecular Formula C19H23FN4
Molecular Weight 326.4 g/mol
CAS No. 182564-47-2
Cat. No. B1675660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY302148
CAS182564-47-2
Synonyms5-fluoro-3-(1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-piperidinyl)-1H-indole
LY 302148
LY 302148, monohydrochloride
LY-302148
Molecular FormulaC19H23FN4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F
InChIInChI=1S/C19H23FN4/c1-23-13-14(11-22-23)4-7-24-8-5-15(6-9-24)18-12-21-19-3-2-16(20)10-17(18)19/h2-3,10-13,15,21H,4-9H2,1H3
InChIKeyRFIDURCIAHBFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY302148 (CAS 182564-47-2): A 5-HT1F Receptor Partial Agonist for Migraine Research & Procurement Specification


LY302148 (5-fluoro-3-[1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinyl]-1H-indole) is a synthetic small-molecule 5-HT1F receptor ligand developed by Eli Lilly and Co. that behaves as a partial agonist relative to the endogenous full agonist serotonin (5-HT) . It belongs to the indole-pyrazole hybrid chemotype and was initially disclosed as a pharmacological tool to investigate the role of 5-HT1F receptors in neurogenic dural inflammation, an animal model predictive of acute anti-migraine efficacy . The compound is catalogued under CAS 182564-47-2 (free base) and 176661-70-4 (monohydrochloride salt) .

Why 5-HT1F-Targeting Compounds Cannot Be Substituted for LY302148 Without Quantitative Verification


Although multiple compounds engage the 5-HT1F receptor, they exhibit divergent intrinsic efficacy (partial vs. full agonism), selectivity windows against vasoconstrictor 5-HT1B/1D receptors, and in vivo pharmacodynamic rank orders that preclude interchangeable use. LY302148 occupies a specific position in the 5-HT1F agonist landscape—more 5-HT1F-selective than pan-triptans such as sumatriptan , yet less potent and with lower intrinsic efficacy than the full agonist LY334370 . Its partial agonist character at 5-HT1F (Emax < 5-HT) distinguishes it functionally from both full agonists and silent antagonists, making receptor reserve and assay context critical determinants of observed activity . Procurement decisions based solely on nominal “5-HT1F agonist” classification without quantitative head-to-head data therefore risk selecting a compound with meaningfully different pharmacological fingerprint.

LY302148 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


5-HT1F Receptor Potency: LY302148 vs. LY334370 in [35S]GTPγS Functional Assay

In the [35S]GTPγS binding assay using clonal cell membranes expressing the cloned human 5-HT1F receptor, LY302148 exhibits an EC50 of 5.23 nM, making it approximately 2.5-fold less potent than the structurally distinct 5-HT1F agonist LY334370 (EC50 = 2.13 ± 0.15 nM) . Both compounds were tested under identical assay conditions, enabling direct potency ranking. The pEC50 difference (LY334370 ~8.67 vs. LY302148 ~8.28) translates to a meaningful concentration gap for in vitro experimental design and in vivo dose translation . This quantitative potency differential identifies LY302148 as the tool of choice when moderate 5-HT1F activation is desired and excessive receptor occupancy may confound interpretation.

5-HT1F receptor GTPγS binding functional potency EC50 migraine pharmacology

Intrinsic Efficacy at 5-HT1F: Partial Agonism of LY302148 Relative to 5-HT Full Agonist

LY302148 behaves as a partial agonist at the 5-HT1F receptor when compared to the endogenous full agonist serotonin (5-HT). Its maximal stimulatory effect (Emax) is lower than that of 5-HT in the [35S]GTPγS binding assay conducted on human cloned 5-HT1F receptors . In contrast, LY334370 acts as a full agonist with Emax comparable to 5-HT under the same assay conditions . This partial agonist profile means that LY302148 produces submaximal receptor activation even at saturating concentrations, which has implications for functional selectivity in systems with differential receptor reserve and for desensitization liability upon prolonged exposure. The partial agonist character distinguishes LY302148 from both the endogenous full agonist 5-HT and from full agonist tool compounds like LY334370.

partial agonism intrinsic efficacy Emax 5-HT1F receptor functional selectivity

Subtype Selectivity Profile: 5-HT1F vs. Vasoconstrictor 5-HT1B/1D Receptors

Binding affinity data (pKi) across human 5-HT1B, 5-HT1D, and 5-HT1F receptors reveal that LY302148 possesses a preferential affinity for 5-HT1F (pKi = 8.6) over 5-HT1B (pKi = 7.3) and 5-HT1D (pKi = 7.7), yielding a selectivity ratio of approximately 20-fold for 5-HT1F vs. 5-HT1B and ~8-fold vs. 5-HT1D . In contrast, the clinically used triptan naratriptan shows balanced high affinity across all three subtypes (5-HT1B pKi = 8.5; 5-HT1D pKi = 8.6; 5-HT1F pKi = 8.4), with less than 2-fold discrimination . Sumatriptan displays a reversed selectivity profile favoring 5-HT1B/1D over 5-HT1F (pKi: 8.0, 8.3, 7.6 respectively) . This differential selectivity profile is mechanistically significant because 5-HT1B receptor activation mediates coronary and cerebral vasoconstriction—a known clinical liability of triptans—while 5-HT1F activation is not associated with vasoconstrictor effects .

receptor selectivity 5-HT1B 5-HT1D 5-HT1F vasoconstriction safety pharmacology

In Vivo Efficacy Rank Order: Neurogenic Dural Plasma Protein Extravasation Model

In the guinea pig neurogenic dural inflammation model—a translatable preclinical assay for acute anti-migraine activity—LY302148 inhibits electrically stimulated dural plasma protein extravasation with intravenous administration. Its in vivo potency places it third in an eight-compound rank order: LY334370 > naratriptan > LY302148 > LY306258 = zolmitriptan > dihydroergotamine > sumatriptan > rizatriptan . This intermediate position means LY302148 is more efficacious in vivo than the clinically established triptans zolmitriptan, sumatriptan, and rizatriptan, but less potent than the ultra-selective 5-HT1F agonist LY334370 and the 5-HT1B/1D/1F-balanced agonist naratriptan. The statistically significant correlation (r = 0.94) between in vivo ID50 values and 5-HT1F receptor affinity—but not 5-HT1B (r = 0.38) or 5-HT1D (r = 0.45)—confirms that this rank order is driven by 5-HT1F engagement rather than vasoconstrictor receptor activity .

in vivo efficacy dural plasma protein extravasation trigeminal ganglion stimulation migraine model ID50 rank order

Structure-Activity Differentiation: Indole-Pyrazole Hybrid Scaffold Distinct from Triptans and Other 5-HT1F Agonists

LY302148 incorporates a 5-fluoroindole core linked via a piperidine spacer to a 1-methylpyrazole moiety (IUPAC: 5-fluoro-3-[1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinyl]-1H-indole; molecular formula C19H23FN4; MW 326.41) . This indole-pyrazole hybrid chemotype is structurally distinct from the sulfonamide-based triptans (e.g., sumatriptan), the indole-benzamide series (e.g., LY334370), the carbazole class (e.g., LY306258), and the pyridinoyl-piperidine ditans (e.g., lasmiditan) . The unique substitution pattern at the indole 3-position (piperidine-linked pyrazole) versus the indole 5-position benzamide of LY334370 confers differential molecular recognition at the 5-HT1F orthosteric binding pocket, as reflected in their distinct pKi, EC50, and Emax profiles. This chemotype divergence has practical implications: LY302148 cannot be considered a structural analog of LY334370 or triptans, and structure-based predictions of physicochemical properties, metabolic stability, or off-target liability from one chemotype do not transfer to the other.

chemical structure scaffold indole-pyrazole structure-activity relationship chemotype

LY302148: Evidence-Backed Research and Industrial Application Scenarios


Intermediate-Potency 5-HT1F Tool for Concentration-Response and Receptor Reserve Studies

Investigators studying the relationship between 5-HT1F receptor occupancy and downstream signaling can use LY302148 (EC50 = 5.23 nM) as an intermediate-potency agonist probe alongside the high-potency full agonist LY334370 (EC50 = 2.13 nM) and the endogenous full agonist 5-HT . Because LY302148 exhibits partial agonism with submaximal Emax, it enables experiments that dissect receptor reserve differences across cell lines, tissue preparations, or disease states—where full agonists may saturate the response and mask nuances in coupling efficiency or expression-dependent efficacy .

Selective 5-HT1F Activation with Defined Vasoconstrictor Receptor Avoidance Window

In experimental protocols where concurrent 5-HT1B/1D receptor activation must be stringently controlled (e.g., isolated vessel myography for safety pharmacology, coronary artery contraction assays), LY302148 provides a ~20-fold selectivity margin for 5-HT1F over 5-HT1B, compared with the essentially non-selective triptans such as naratriptan (~1.3-fold) . This defined selectivity window allows researchers to attribute observed effects to 5-HT1F engagement with greater confidence than when using pan-triptan comparators, while avoiding the extreme selectivity (and corresponding potency) of LY334370 (~79-fold) that may limit generalizability to clinically relevant partial agonists .

In Vivo Migraine Pharmacology: Neurogenic Dural Inflammation Model Benchmarking

LY302148 serves as a rank-validated reference compound for the guinea pig dural plasma protein extravasation model, where it occupies the third position in an eight-compound potency hierarchy (LY334370 > naratriptan > LY302148 > zolmitriptan > sumatriptan > rizatriptan) . This established rank order—correlated with 5-HT1F affinity (r = 0.94) but not 5-HT1B/1D affinity—makes LY302148 an appropriate positive control or comparator for novel 5-HT1F-targeting agents, providing a bridge between pan-triptan efficacy benchmarks and the maximal efficacy achieved by ultra-selective full agonists . Its position between naratriptan and zolmitriptan also allows benchmarking against clinically familiar triptan doses.

Structural Biology and Ligand Docking: An Indole-Pyrazole Chemotype Distinct from Commercial 5-HT1F Ligand Libraries

For computational chemistry and structural biology groups investigating 5-HT1F receptor-ligand interactions, LY302148 offers a structurally unique indole-pyrazole scaffold that is absent from commercial triptan-focused or benzamide-series screening libraries . Its distinct substitution pattern (piperidine-linked pyrazole at indole 3-position vs. benzamide at indole 5-position in LY334370) provides an additional pharmacophoric vector for molecular docking studies, free energy perturbation calculations, and scaffold-hopping campaigns aimed at identifying novel 5-HT1F agonist chemotypes with differentiated intellectual property positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY302148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.